3-(1,2-oxazol-3-yl)cyclobutan-1-one
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Overview
Description
3-(1,2-oxazol-3-yl)cyclobutan-1-one is an organic compound with the molecular formula C7H7NO2. It features a cyclobutanone ring fused with an isoxazole ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-oxazol-3-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with an isoxazole precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-oxazol-3-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various cyclobutanone derivatives .
Scientific Research Applications
3-(1,2-oxazol-3-yl)cyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,2-oxazol-3-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutanone ring provides structural stability, allowing the compound to maintain its bioactive conformation .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)cyclobutan-1-one: Similar in structure but with a benzyloxy group instead of the isoxazole ring.
Cyclobutanone derivatives: Various derivatives with different substituents on the cyclobutanone ring.
Uniqueness
3-(1,2-oxazol-3-yl)cyclobutan-1-one is unique due to the presence of both the cyclobutanone and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
1187594-99-5 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.1 |
Purity |
95 |
Origin of Product |
United States |
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